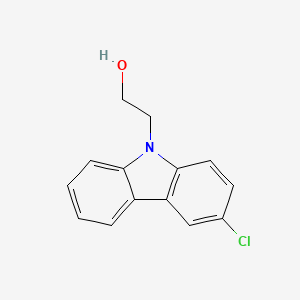

2-(3-chlorocarbazol-9-yl)ethanol

Description

Evolution of Carbazole (B46965) Derivatives in Contemporary Chemical Research

The scientific intrigue surrounding the carbazole core has consistently grown over the past few decades. googleapis.com Initially recognized for its presence in natural alkaloids and coal tar, the carbazole framework is now a cornerstone in the development of functional materials and pharmacologically active agents. nih.govgoogle.com Its derivatives are integral to the advancement of organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals. google.comambeed.com The evolution of synthetic methodologies, from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization, has enabled the creation of a vast library of carbazole-based molecules with increasing complexity and tailored functionalities. googleapis.comnih.gov

Significance of N-Substituted Carbazole Architectures

The nitrogen atom at the 9-position of the carbazole ring offers a prime site for chemical modification. google.com The introduction of substituents at this position, known as N-substitution, is a powerful strategy for modulating the compound's physical and chemical properties without significantly altering the electronic nature of the carbazole core itself. ambeed.comgoogle.com This modification can enhance solubility, influence molecular packing in the solid state, and provide a reactive handle for further chemical transformations. nih.gov The resulting N-substituted carbazoles have found extensive use as building blocks for polymers, dendrimers, and complex organic molecules with applications ranging from materials science to medicinal chemistry. ambeed.comnih.gov The nature of the N-substituent, be it a simple alkyl chain, an aromatic group, or a functionalized tether, is a critical determinant of the final molecule's behavior and utility. ambeed.com

Role of Halogenation in Modulating Carbazole Derivative Reactivity and Properties

Halogenation, the introduction of halogen atoms such as chlorine, bromine, or iodine onto the carbazole skeleton, is a fundamental tool for fine-tuning the electronic characteristics of these derivatives. Halogens exert a strong influence through their inductive and resonance effects, which can alter the electron density distribution across the aromatic system. This modification can impact the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is a critical factor in the design of materials for optoelectronic applications. google.com Furthermore, the presence of a halogen atom provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the construction of more elaborate molecular architectures. nih.gov The position of the halogen on the carbazole ring is crucial, as it dictates the regiochemical outcome of further reactions and the ultimate properties of the resulting compound.

Defining the Research Trajectory for 2-(3-chlorocarbazol-9-yl)ethanol

The compound this compound emerges as a logical and compelling target for synthesis and investigation. Its structure thoughtfully combines the key features discussed previously: an N-substituted ethanol (B145695) group and a chlorine atom at the 3-position of the carbazole ring. While extensive research on this specific molecule is not yet prevalent in publicly accessible literature, its architecture suggests a clear research path.

The synthesis would likely proceed via the N-alkylation of 3-chloro-9H-carbazole with a suitable two-carbon electrophile bearing a hydroxyl group, such as 2-bromoethanol. The characterization of this molecule would provide valuable data on how the interplay between the chloro-substituent and the N-hydroxyethyl group influences its spectroscopic, electronic, and solid-state properties.

The primary research value of this compound lies in its dual functionality. The chlorine atom serves as a site for further elaboration into more complex systems, while the terminal hydroxyl group on the N-ethyl chain offers a versatile point for esterification, etherification, or conversion into other functional groups. This makes the compound a potentially valuable intermediate for creating a new family of carbazole derivatives for applications in polymer chemistry, materials science (e.g., as a component of OLEDs), or as a scaffold for biologically active molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Carbazole | C₁₂H₉N | 167.21 | Unsubstituted core |

| 3-Chloro-9H-carbazole | C₁₂H₈ClN | 201.65 | Chlorine at C3 |

| 2-(9H-Carbazol-9-yl)ethanol | C₁₄H₁₃NO | 211.26 | Ethanol group at N9 |

| This compound | C₁₄H₁₂ClNO | 245.70 | Chlorine at C3, Ethanol group at N9 |

Properties

IUPAC Name |

2-(3-chlorocarbazol-9-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16(14)7-8-17/h1-6,9,17H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPRAISVRFDZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385756 | |

| Record name | 9H-Carbazole-9-ethanol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7555-98-8 | |

| Record name | 9H-Carbazole-9-ethanol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Photophysical Investigations of 2 3 Chlorocarbazol 9 Yl Ethanol and Its Carbazole Framework

Electronic Spectroscopy for Excited State Characterization

The electronic properties of carbazole (B46965) derivatives are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The introduction of substituents onto the carbazole core can modulate these properties. This section focuses on the electronic spectroscopy of 2-(3-chlorocarbazol-9-yl)ethanol and the broader carbazole framework to understand its excited state behavior.

UV-Visible Absorption Characteristics: Analysis of Electronic Transitions

The electronic absorption spectra of carbazole and its derivatives are characterized by distinct bands in the UV-visible region, which correspond to electronic transitions between different molecular orbitals. libretexts.org For the carbazole framework, these transitions are typically π-π* and n-π* in nature. rsc.org

The absorption spectra of carbazole derivatives generally show multiple absorption bands. For instance, carbazole itself displays a strong absorption band around 290 nm, which is attributed to a long-axis polarized S₀ → S₂ transition, and another band system at longer wavelengths corresponding to the short-axis polarized S₀ → S₁ transition. mdpi.com The introduction of a chloro-substituent at the 3-position and an ethanol (B145695) group at the 9-position of the carbazole ring, as in this compound, is expected to cause shifts in these absorption bands. Halogen substitution on the carbazole ring can lead to a red shift in the absorption bands. nih.gov

In a general sense, the UV-visible absorption spectra of carbazole derivatives typically exhibit two to three main absorption peaks. rsc.orgresearchgate.net These are often observed in the ranges of 225–325 nm, 240–260 nm, 290–310 nm, and 340–365 nm. rsc.orgresearchgate.net The transitions responsible for these absorptions are primarily π-π* and n-π* transitions within the conjugated system. rsc.orgmasterorganicchemistry.com The lower energy absorption band is often assigned to the singlet charge transfer (CT) transition. researchgate.net

Table 1: Typical UV-Visible Absorption Maxima for Carbazole Derivatives

| Compound Family | Absorption Maxima (λmax) Range (nm) | Associated Transitions |

|---|---|---|

| General Carbazole Derivatives | 225 - 365 | π-π* and n-π* |

| Halogenated Carbazole Derivatives | Red-shifted compared to parent carbazole | π-π* and n-π* |

Note: The specific absorption maxima for this compound would require experimental measurement but can be inferred to fall within the ranges typical for substituted carbazoles.

Fluorescence Emission Spectroscopy: Wavelength Maxima, Quantum Yields, and Lifetimes

Carbazole and its derivatives are known for their fluorescent properties, often emitting in the blue region of the electromagnetic spectrum. nih.govresearchgate.net The fluorescence characteristics, including the emission wavelength maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf), are sensitive to the molecular structure and the surrounding environment.

Upon excitation, carbazole-based fluorophores can exhibit intense fluorescence. For example, some carbazole derivatives show strong emission around 395 nm in solution. nih.gov The introduction of substituents can significantly alter the emission properties. For instance, the position of substitution on the carbazole ring can influence the emission wavelength. mdpi.com

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary widely for carbazole derivatives depending on factors such as the nature of substituents and the solvent. acs.orgnih.gov Similarly, fluorescence lifetimes, which describe the average time a molecule spends in the excited state before returning to the ground state via fluorescence, are also influenced by these factors. researchgate.netnih.gov For many carbazole derivatives, lifetimes in the nanosecond range are typical. researchgate.net

Table 2: Representative Photophysical Data for Carbazole Derivatives

| Derivative Type | Emission Maxima (λem) Range (nm) | Fluorescence Quantum Yield (Φf) Range | Fluorescence Lifetime (τf) Range (ns) |

|---|---|---|---|

| General Carbazole Derivatives | 350 - 450 | 0.1 - 0.9 | 7 - 15 researchgate.net |

| Substituted Carbazole Derivatives | Can be red- or blue-shifted depending on substituent | Varies significantly with substitution and solvent | Varies with substitution and solvent |

Note: The specific photophysical parameters for this compound would need to be experimentally determined.

Phosphorescence Studies and Triplet State Energetics

In addition to fluorescence, which involves the transition from the lowest excited singlet state (S₁) to the ground state (S₀), carbazole derivatives can also exhibit phosphorescence. This emission originates from the transition of an electron from the lowest triplet state (T₁) to the ground state. Since this is a spin-forbidden process, phosphorescence lifetimes are significantly longer than fluorescence lifetimes.

The triplet state energy of carbazole-based materials is a crucial parameter, particularly for their application as host materials in phosphorescent OLEDs. mdpi.comacs.org The triplet energy of the host material must be higher than that of the phosphorescent guest to ensure efficient energy transfer. mdpi.com The triplet energy of the parent carbazole is approximately 3.0 eV. researchgate.net

The introduction of substituents can tune the triplet energy level. acs.org For example, linking carbazole units at their 3 and 3' positions can raise the Highest Occupied Molecular Orbital (HOMO) level without significantly affecting the triplet energy. acs.org In some cases, intermolecular interactions in the solid state can lead to a red-shift in the phosphorescence spectra compared to dilute solutions. rsc.org At low temperatures, such as 77 K, carbazole-centered phosphorescence can be observed, for example, around 443 nm for certain derivatives. nih.gov

Solvent Effects on Photophysical Parameters

The photophysical properties of carbazole derivatives, including this compound, can be significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in the polarity of the solvent. rsc.orgnih.gov

In many donor-acceptor type carbazole derivatives, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum. rsc.org This is often attributed to the stabilization of a more polar excited state, such as an intramolecular charge transfer (ICT) state, in polar solvents. nih.govrsc.org The absorption spectra are generally less sensitive to solvent polarity compared to the emission spectra. mdpi.com

The fluorescence quantum yield can also be affected by the solvent. For some carbazole derivatives, the quantum yield decreases with increasing solvent polarity. researchgate.net This is often due to the increased rate of non-radiative decay processes in polar solvents. The study of solvent effects provides valuable insights into the nature of the excited states and the change in dipole moment upon excitation. nih.govnih.gov

Vibrational Spectroscopy for Structural and Electronic Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. These techniques are complementary and are based on the interaction of electromagnetic radiation with molecular vibrations. youtube.com

Infrared (IR) and Raman Spectroscopic Analysis of Bond Vibrations

The IR and Raman spectra of carbazole and its derivatives exhibit a number of characteristic bands that can be assigned to specific vibrational modes of the molecule. nih.govaip.orgaip.org These assignments are often supported by computational calculations. rsc.orgscholarsresearchlibrary.com

For the carbazole moiety, characteristic vibrational bands include:

N-H stretching: Around 3400 cm⁻¹ in unsubstituted or N-H containing carbazoles. researchgate.net

Aromatic C-H stretching: In the region of 3050-2850 cm⁻¹. researchgate.netnih.gov

C=C stretching of the aromatic rings: Around 1600 cm⁻¹. researchgate.net

C-N stretching: Typically observed at approximately 1371 cm⁻¹ and 1236 cm⁻¹. researchgate.net

C-C inter-ring stretching: Around 1293 cm⁻¹. researchgate.net

In-plane deformation of the carbazole unit: In the 950-800 cm⁻¹ range. researchgate.net

Out-of-plane C-H bending: These bands are sensitive to the substitution pattern on the benzene (B151609) rings. For example, a peak around 723 cm⁻¹ can be indicative of a 1,2-disubstituted benzene ring. researchgate.net

In this compound, the presence of the chloro-substituent and the ethanol group at the N-position would introduce additional characteristic vibrational bands. The C-Cl stretching vibration would be expected in the lower frequency region of the spectrum. The O-H stretching vibration of the ethanol group would appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C-O stretching vibration would also be present.

The principle of mutual exclusion in vibrational spectroscopy states that for a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa. youtube.com While carbazole itself has C2v symmetry, the introduction of substituents in this compound would lower the symmetry, and thus, many vibrational modes may be active in both IR and Raman spectra.

Table 3: Characteristic Vibrational Frequencies for the Carbazole Framework

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3050 - 2850 |

| C=C Aromatic Stretch | ~1600 |

| C-N Stretch | ~1371, ~1236 |

| C-C Inter-ring Stretch | ~1293 |

| In-plane Carbazole Deformation | 950 - 800 |

| 1,2-disubstituted Benzene Ring | ~723 |

Note: These are general ranges and the exact positions of the bands for this compound would depend on its specific molecular structure and environment.

Correlation of Vibrational Modes with Substitution Patterns

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within the carbazole framework. The substitution of a chlorine atom at the 3-position and an ethanol group at the 9-position of the carbazole core in this compound induces characteristic shifts in the vibrational frequencies compared to the parent carbazole molecule.

Studies on various substituted carbazoles have shown that specific vibrational modes are sensitive to the nature and position of the substituents. nih.gov For instance, the C-H stretching and bending modes of the aromatic rings, the C-N stretching of the pyrrole ring within the carbazole system, and the out-of-plane bending modes are particularly informative. The presence of the chlorine atom is expected to introduce a C-Cl stretching vibration, typically observed in the fingerprint region of the IR spectrum. The ethanol substituent will exhibit characteristic O-H and C-O stretching vibrations, as well as CH2 bending and rocking modes.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in assigning these vibrational modes by correlating experimental spectra with calculated frequencies. rsc.org Such analyses on N-substituted carbazoles have demonstrated that both monomeric and dimeric forms can coexist, influencing the observed infrared spectra. rsc.org The substitution on the nitrogen atom affects intermolecular interactions and π-π stacking distances. rsc.org

Table 1: Characteristic Vibrational Frequencies for Substituted Carbazoles

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (unsubstituted) | 3400-3500 | Absent in 9-substituted carbazoles |

| Aromatic C-H Stretch | 3000-3100 | |

| Aliphatic C-H Stretch | 2850-3000 | From the ethanol substituent |

| O-H Stretch | 3200-3600 (broad) | From the ethanol substituent |

| C=C Aromatic Stretch | 1400-1600 | |

| C-N Stretch | 1200-1350 | |

| C-O Stretch | 1000-1200 | From the ethanol substituent |

| C-Cl Stretch | 600-800 |

This table provides generalized frequency ranges. Specific values for this compound would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

NMR spectroscopy is a powerful tool for determining the precise connectivity and conformational details of molecules like this compound.

The ¹H NMR spectrum of this compound would provide a wealth of information. The aromatic protons on the carbazole ring would appear as a complex pattern of doublets and doublets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom and the N-substitution. The protons of the ethanol group would appear as two distinct multiplets, corresponding to the -CH₂-N and -CH₂-OH groups. The chemical shifts of these protons are generally found in the range of δ 3.5-4.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a distinct signal. The aromatic carbons would resonate in the δ 110-145 ppm range. The presence of the chlorine atom would cause a downfield shift for the carbon to which it is attached (C-3) and would also influence the shifts of the other carbons in that ring. The carbons of the ethanol substituent would appear at higher field, with the carbon attached to the nitrogen (C-α) appearing at a lower field than the carbon attached to the oxygen (C-β). docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Carbazole) | 7.0 - 8.5 |

| ¹H | -CH₂-N | ~4.0 - 4.5 |

| ¹H | -CH₂-OH | ~3.7 - 4.2 |

| ¹H | -OH | Variable (broad) |

| ¹³C | Aromatic (Carbazole) | 110 - 145 |

| ¹³C | -CH₂-N | ~45 - 55 |

| ¹³C | -CH₂-OH | ~60 - 70 |

These are estimated ranges and can vary based on the solvent and other experimental conditions.

For complex molecules, one-dimensional NMR spectra may not be sufficient to fully elucidate the structure. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings and the ethanol side chain.

HSQC spectra would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC spectra provide information about longer-range couplings (typically 2-3 bonds), which is crucial for confirming the attachment of the ethanol group to the nitrogen atom of the carbazole ring and the position of the chlorine atom.

In some carbazole derivatives, particularly those with bulky substituents, restricted rotation around the C-N bond can lead to atropisomerism. rsc.orgnih.gov Dynamic NMR (DNMR) studies can be employed to investigate such stereodynamic processes by analyzing the changes in the NMR spectra at different temperatures. rsc.orgunibo.it

Advanced Spectroscopic Methods for Mechanistic Studies

To understand the behavior of this compound upon photoexcitation, advanced time-resolved spectroscopic techniques are employed.

Transient absorption (TA) spectroscopy is a powerful technique to probe the properties and dynamics of short-lived excited states. nih.govarxiv.org Upon excitation with a short laser pulse, the molecule is promoted to an excited singlet state (S₁). TA spectroscopy monitors the absorption of a second, weaker probe pulse by this excited state as a function of time. This allows for the observation of processes such as intersystem crossing (ISC) to the triplet state (T₁), internal conversion, and vibrational relaxation. mdpi.com

For carbazole derivatives, TA spectra typically show broad absorption bands in the visible and near-infrared regions, corresponding to S₁ → Sₙ and T₁ → Tₙ transitions. mdpi.com The kinetics of the decay of the S₁ absorption and the rise of the T₁ absorption provide the timescale for intersystem crossing. The presence of the chlorine atom, a heavy atom, is expected to enhance the rate of intersystem crossing in this compound due to increased spin-orbit coupling.

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time following pulsed excitation. nih.gov This technique provides direct information about the lifetime of the first excited singlet state (S₁). The fluorescence lifetime (τf) is a key parameter that is influenced by all the processes that depopulate the S₁ state, including fluorescence, internal conversion, and intersystem crossing.

Studies on N-substituted carbazoles have shown that the fluorescence quantum yields and lifetimes are sensitive to the nature of the substituent and the solvent polarity. rsc.orgresearchgate.netclockss.org For this compound, the fluorescence decay is expected to be multi-exponential if different conformers or aggregated species are present in the solution. nih.gov By analyzing the fluorescence decay kinetics, one can gain insights into the rates of radiative and non-radiative decay processes. The quenching of fluorescence by electron acceptors or other species can also be studied to understand electron transfer processes involving the excited carbazole moiety. researchgate.net

Electrochemical Behavior of 2 3 Chlorocarbazol 9 Yl Ethanol and Carbazole Electroactivity

Cyclic Voltammetry and Differential Pulse Voltammetry Investigations

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox behavior of molecules. These methods provide valuable information about oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes.

The electrochemical oxidation of carbazole (B46965) derivatives typically involves the removal of an electron from the nitrogen atom of the carbazole ring, forming a radical cation. This process is often reversible. For instance, the electrochemical polymerization of 2-(9H-carbazol-9-yl)acetic acid, a related N-substituted carbazole, is initiated by an oxidation step. bldpharm.com The resulting polymer film exhibits reversible redox behavior, indicating the stability of the oxidized and neutral states. bldpharm.com

Reductive processes in carbazole derivatives are less commonly the primary focus but are also important. In some cases, irreversible reduction peaks can be observed, which may correspond to the reduction of specific functional groups or the decomposition of the molecule upon reduction.

The presence of a chlorine atom at the 3-position of the carbazole ring is expected to influence its electronic properties and, consequently, its redox behavior. The chlorine atom is an electron-withdrawing group, which generally makes the carbazole ring more difficult to oxidize. This would result in a higher oxidation potential compared to the unsubstituted carbazole. Studies on functionalized carbazoles have shown that the introduction of substituents allows for the tuning of their electrochemical properties. chemsrc.com

The N-9 ethanol (B145695) group, on the other hand, is a weak electron-donating group. This substitution at the nitrogen atom can affect the geometry and electronic structure of the carbazole unit. The presence of the hydroxyl group in the ethanol substituent might also lead to intermolecular interactions, such as hydrogen bonding, which could influence the packing of the molecules and their electrochemical behavior in the solid state or in solution. The synthesis of various N-substituted carbazoles has been reported, highlighting the versatility of modifying the carbazole core to achieve desired properties.

| Substituent Effect on Carbazole Redox Potential | Expected Influence on Oxidation Potential |

| 3-Chloro (electron-withdrawing) | Increase |

| N-9 Ethanol (weakly electron-donating) | Slight Decrease |

This table provides a qualitative prediction based on general principles of substituent effects on aromatic systems.

Hole-Transport Characteristics and Charge Carrier Mobility Studies

Carbazole derivatives are well-known for their excellent hole-transporting properties, making them crucial components in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The ability of a material to transport holes is quantified by its charge carrier mobility.

While direct charge carrier mobility data for 2-(3-chlorocarbazol-9-yl)ethanol is not available, studies on other carbazole derivatives provide insight into the factors affecting this property. For example, the hole mobility in liquid 9-(2-ethylhexyl)carbazole (B70396) has been measured to be 4 x 10⁻⁶ cm²/Vs at an applied electric field of 2.5 x 10⁵ V/cm. This value is significantly higher than that of the polymeric counterpart, poly(N-vinylcarbazole), highlighting the influence of molecular packing and intermolecular interactions on charge transport.

The introduction of different substituents on the carbazole core can significantly impact the hole mobility. The design of novel carbazole-based materials often focuses on optimizing molecular structure to enhance charge transport.

| Compound | Hole Mobility (cm²/Vs) | Measurement Conditions | Reference |

| 9-(2-ethylhexyl)carbazole | 4 x 10⁻⁶ | E = 2.5 x 10⁵ V/cm | |

| Poly(N-vinylcarbazole) | 6 x 10⁻⁷ | E = 2.5 x 10⁵ V/cm |

This table presents hole mobility data for related carbazole compounds to provide context for the expected performance of this compound.

Correlation of Electrochemical Properties with Electronic Structure

The electrochemical properties of a molecule are intrinsically linked to its electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation potential is directly related to the HOMO energy level, with a lower (more negative) HOMO energy corresponding to a higher oxidation potential.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the electronic structure of molecules and correlate it with experimental electrochemical data. For instance, theoretical studies on substituted carbazoles have been used to understand the stability of the resulting radical cations and predict the most likely pathways for dimerization or polymerization. chemsrc.com These calculations can provide valuable insights into how the 3-chloro and N-9 ethanol substituents in this compound would affect its HOMO and LUMO energy levels and, consequently, its electrochemical behavior. The electron-withdrawing nature of the chlorine atom is expected to lower the HOMO energy level, making the molecule more resistant to oxidation.

Computational Chemistry and Theoretical Modeling of 2 3 Chlorocarbazol 9 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the electronic makeup of molecules. For 2-(3-chlorocarbazol-9-yl)ethanol, these methods elucidate the distribution of electrons and energy levels, which are fundamental to its chemical behavior and spectroscopic signatures.

Illustrative Data Table for Predicted Ground State Geometries:

Table 1: Predicted Geometrical Parameters for this compound using DFT| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| N-C (ethanol) Bond Length | ~1.48 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

This table is illustrative and presents expected values based on DFT calculations of similar carbazole (B46965) derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. rsc.org This method is particularly valuable for predicting spectroscopic properties, such as UV-Vis absorption spectra. rsc.org For this compound, TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. scirp.org These transitions are responsible for the molecule's absorption of light. The calculations would likely reveal how the chloro and ethanol (B145695) substituents on the carbazole moiety influence the absorption wavelengths, potentially causing shifts to longer (red-shift) or shorter (blue-shift) wavelengths compared to unsubstituted carbazole. scirp.org

Illustrative Data Table for Predicted Electronic Transitions:

Table 2: Predicted Major Electronic Transitions for this compound using TD-DFT| Transition | Predicted Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S₀ → S₁ | ~340 | > 0.1 |

| S₀ → S₂ | ~325 | > 0.1 |

This table is illustrative and presents expected values based on TD-DFT calculations of related carbazole compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring, while the LUMO may also be distributed over the aromatic system. The presence of the electron-withdrawing chloro group is anticipated to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and photophysical properties.

Illustrative Data Table for Predicted HOMO-LUMO Energies:

Table 3: Predicted HOMO, LUMO, and Energy Gap for this compound| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.8 |

| LUMO Energy | ~ -1.2 |

This table is illustrative and presents expected values based on computational studies of similar carbazole derivatives.

The charge density distribution within a molecule reveals how electrons are shared among the atoms, indicating the molecule's polarity and reactive sites. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show regions of negative potential (red) around the electronegative chlorine and oxygen atoms, indicating areas prone to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, suggesting sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other species.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a single, static molecular structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape of flexible molecules like this compound. The ethanol side chain can rotate around the N-C and C-C bonds, leading to different spatial arrangements. MD simulations can explore these different conformations and determine their relative stabilities, which is important for understanding how the molecule might bind to a receptor or pack in a crystal lattice.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is also a powerful tool for investigating the step-by-step processes of chemical reactions. For the synthesis of this compound, such as through the N-alkylation of 3-chlorocarbazole (B1214643), computational studies can be employed to model the reaction mechanism. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathway and identify key intermediates. This understanding can help in optimizing reaction conditions to improve yields and selectivity. For instance, DFT calculations could be used to explore the transition state of the nucleophilic substitution reaction between the carbazole anion and an ethanol precursor. mdpi.comamanote.com

Investigation of Synthetic Reaction Mechanisms

The synthesis of N-substituted carbazoles, such as this compound, typically involves the alkylation of the carbazole nitrogen. A common synthetic route would be the reaction of 3-chlorocarbazole with 2-chloroethanol (B45725) or a similar two-carbon electrophile in the presence of a base.

Computational chemistry offers powerful tools to elucidate the mechanism of such reactions. Using quantum chemical calculations, typically employing Density Functional Theory (DFT), the following aspects of the reaction can be modeled:

Reactant and Product Geometries: Optimization of the three-dimensional structures of the reactants (3-chlorocarbazole, 2-chloroethanol, and base) and the product (this compound) to determine their lowest energy conformations.

Transition State Search: Identification of the transition state structure for the N-alkylation reaction. The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the reaction kinetics.

Solvent Effects: Incorporation of solvent models to simulate the reaction in a more realistic environment, as solvent can significantly influence reaction rates and pathways.

While a specific study on this compound is not available, the synthesis of various carbazole derivatives has been reported, often involving the reaction of a carbazole precursor with an alkylating agent. globalresearchonline.netresearchgate.netchemicalbook.com For instance, the synthesis of 3-(9H-carbazol-9-yl)propanehydrazide starts from the esterification of 3-(9H-carbazol-9-yl)propanoic acid followed by reaction with hydrazine (B178648) hydrate. globalresearchonline.net Computational modeling of these types of reactions can provide detailed mechanistic insights, aiding in the optimization of reaction conditions to improve yields and reduce byproducts.

Theoretical Exploration of Degradation Mechanisms

The environmental fate and metabolic degradation of a chemical compound are of significant interest. Theoretical methods can be employed to predict the likely degradation pathways of this compound. This typically involves identifying the most reactive sites in the molecule and modeling the reactions that could lead to its breakdown.

Potential degradation pathways that can be computationally explored include:

Oxidation: The carbazole ring system and the ethanol side chain are susceptible to oxidative degradation. Computational models can predict the sites most prone to attack by oxidizing agents (e.g., hydroxyl radicals) by calculating atomic charges, frontier molecular orbital densities, and bond dissociation energies.

Hydrolysis: While the ether linkage in the side chain is generally stable, its susceptibility to hydrolysis under specific pH conditions can be modeled.

Photodegradation: The absorption of UV-Vis light can lead to the excitation of the molecule and subsequent degradation. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum and identify the excited states that may lead to bond cleavage or other photochemical reactions.

By mapping out the potential degradation products and the energetics of their formation, computational chemistry provides a proactive assessment of the compound's persistence and potential for forming harmful byproducts.

Computational Approaches in Biological Interaction Prediction

Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. echemcom.comnih.govnih.gov Computational methods are instrumental in predicting and rationalizing these biological activities.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to a biological target, typically a protein or nucleic acid.

For this compound, molecular docking could be used to screen for potential biological targets. This would involve:

Selection of a Target Library: A set of proteins known to be involved in various diseases would be chosen.

Docking Simulations: The 3D structure of this compound would be docked into the binding sites of these proteins.

Scoring and Analysis: The docking poses would be scored based on the predicted binding energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) would be analyzed to identify key binding motifs.

While no specific molecular docking studies for this compound are publicly available, numerous studies have utilized this technique for other carbazole derivatives. For example, novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids have been synthesized and their anticancer activities evaluated, with molecular docking studies used to explore their binding mode toward the VEGFR-2 receptor. nih.govrsc.org Similarly, docking studies have been performed on N-substituted carbazole derivatives to investigate their potential as anticancer and antioxidant agents. nih.govbohrium.commdpi.com These studies demonstrate the power of molecular docking in identifying potential drug targets and elucidating the structural basis for biological activity.

Table 1: Illustrative Example of Molecular Docking Data for a Carbazole Derivative

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Compound 5d | VEGFR-2 | -8.5 | Cys919, Asp1046, Glu885 | rsc.org |

| Compound 5e | VEGFR-2 | -8.2 | Cys919, Asp1046, Glu885 | rsc.org |

| Sorafenib (Control) | VEGFR-2 | -9.1 | Cys919, Asp1046, Glu885 | rsc.org |

This table is for illustrative purposes and shows data for related carbazole derivatives, not this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between a set of molecular descriptors and the observed activity.

A typical QSAR study involves the following steps:

Data Set: A series of carbazole derivatives with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on carbazole derivatives have been successfully used to predict their activity as antibacterial agents and for other biological targets. unmul.ac.id These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For instance, a QSAR study on carbazole analogs as antibacterial agents identified that the atomic net charges at specific carbon positions (C8, C9, C10, and C12) were important for predicting their biological activity. unmul.ac.id

Table 2: Example of Descriptors Used in QSAR Models for Carbazole Derivatives

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Atomic Net Charges, Dipole Moment | Influences electrostatic interactions with the target. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the size and shape of the molecule. |

| Thermodynamic | Heat of Formation, Solvation Energy | Relates to the stability and solubility of the compound. |

| Quantum Chemical | HOMO/LUMO Energies | Related to the reactivity and charge transfer capabilities of the molecule. |

This table provides a general overview of descriptors used in QSAR and is not specific to a single study.

By applying these computational approaches, researchers can gain a deeper understanding of the chemical and biological properties of this compound, even in the absence of extensive experimental data. These theoretical insights are crucial for guiding future research and unlocking the full potential of this and related carbazole derivatives.

Future Research Directions and Emerging Trends

Exploration of Multifunctional Carbazole (B46965) Frameworks

The development of materials that can perform multiple functions within a single molecular framework is a key trend in materials science. Carbazole derivatives are excellent candidates for creating such multifunctional systems due to their inherent properties. rsc.org

Future research will likely focus on integrating the 2-(3-chlorocarbazol-9-yl)ethanol moiety into more complex molecular architectures. For instance, by chemically modifying the hydroxyl group of the ethanol (B145695) side chain, it can be linked to other functional units. These could include electron-accepting groups to create donor-acceptor systems with applications in organic electronics, or biocompatible polymers for targeted drug delivery. The chloro- group at the 3-position can also be a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of multifunctional compounds. nih.gov

A particularly promising area is the development of metal-organic frameworks (MOFs) using carbazole-based linkers. researchgate.net A hypothetical MOF incorporating a derivative of this compound could exhibit interesting properties such as selective gas adsorption, catalysis, or luminescence-based sensing. The presence of the chloro-substituent could influence the framework's stability and electronic properties.

Table 1: Potential Multifunctional Frameworks Incorporating this compound Derivatives

| Framework Type | Potential Application | Role of this compound Moiety |

| Donor-Acceptor Polymers | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) | Hole-transporting donor unit with tunable electronic properties. |

| Bioconjugates | Targeted Drug Delivery, Bioimaging | Biocompatible linker with potential for specific cell targeting. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Chemical Sensing | Building block with specific electronic and steric properties influencing framework assembly and function. |

Advancements in Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing carbazole derivatives often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. rsc.orgrsc.org A major emerging trend is the development of green and sustainable synthetic routes.

For the synthesis of this compound, future research will likely focus on methods that minimize environmental impact. This includes the use of catalytic systems, such as those based on palladium or copper, which can facilitate the key bond-forming reactions with high efficiency and selectivity. nih.gov One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another promising approach to reduce solvent usage and purification steps.

Furthermore, the exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to faster reaction times and reduced energy consumption. The use of greener solvents, such as water or bio-based solvents, is also a key area of investigation. A plausible green synthetic approach could involve a copper-catalyzed cyclization of a suitably substituted biphenylamine, followed by N-alkylation with ethylene (B1197577) oxide in a one-pot process.

Integration with Artificial Intelligence and Machine Learning for Property Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of materials discovery and drug development. mdpi.com These computational tools can predict the properties of new molecules with high accuracy, significantly reducing the time and cost associated with experimental synthesis and testing.

For this compound and its derivatives, AI and ML models can be trained on existing data for other carbazole compounds to predict a range of properties. This includes electronic properties like HOMO/LUMO energy levels, which are crucial for applications in organic electronics, as well as biological activities such as enzyme inhibition or cytotoxicity. researchgate.net

By analyzing the structure-property relationships of a large dataset of halogenated carbazoles, ML models can identify key molecular features that contribute to desired properties. researchgate.net This can guide the rational design of new derivatives of this compound with optimized performance for specific applications. For example, a model could predict how changing the position or number of chloro-substituents would affect the compound's biological activity or its absorption and emission spectra.

Table 2: Predicted Properties of this compound using Hypothetical ML Models

| Property | Predicted Value/Trend | Basis of Prediction |

| HOMO Level | Lowered compared to the non-chlorinated analog | Electron-withdrawing effect of the chloro group. |

| Biological Activity | Potential for antimicrobial or anticancer activity | Known activities of other chlorinated carbazole derivatives. |

| Toxicity | Moderate, requiring further experimental validation | Predictions based on models for halogenated aromatic compounds. researchgate.net |

Novel Bio-Related Applications Based on Mechanistic Insights

Carbazole derivatives have a long history of use in medicinal chemistry, with many exhibiting potent biological activities. nih.govnih.govnih.gov The presence of a chloro-substituent in this compound can significantly influence its interaction with biological targets.

Future research will focus on elucidating the mechanisms of action of this compound and its derivatives to identify novel therapeutic applications. For example, some chlorinated carbazoles have shown promising antiviral activity, and mechanistic studies could reveal their potential as inhibitors of viral replication. nih.gov Similarly, the antiproliferative effects of certain carbazole derivatives against cancer cell lines warrant further investigation to identify their specific molecular targets. scielo.br

Q & A

Basic: What are the standard synthetic routes for 2-(3-chlorocarbazol-9-yl)ethanol, and how can reaction conditions be optimized?

Answer:

A common approach involves alkylation of carbazole derivatives. For example, describes a method using carbazole and 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C. Adapting this protocol, 3-chlorocarbazole could react with 2-bromoethanol under similar conditions. Optimization may include:

- Varying solvent polarity (e.g., toluene vs. DMF) to control reaction kinetics.

- Adjusting stoichiometric ratios to minimize byproducts (e.g., di-alkylation).

- Monitoring reaction progress via TLC or HPLC to terminate at optimal yield .

Recrystallization from ethanol (as in ) or column chromatography can isolate the product.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR can confirm the ethanol side chain (δ ~3.6–4.2 ppm for CHOH) and carbazole aromatic protons (δ ~7.2–8.5 ppm). Chlorine substituents induce deshielding in adjacent protons .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion [M+H] at m/z 231.7 (CHClNO) .

- X-ray Crystallography : demonstrates fragment screening via crystallography to resolve molecular packing and hydrogen-bonding interactions (e.g., OH···N/O contacts) .

Advanced: How does the chlorine substituent at the 3-position influence the compound’s reactivity and intermolecular interactions in enzyme-binding studies?

Answer:

The chlorine atom enhances electron-withdrawing effects, polarizing the carbazole ring and altering π-π stacking or hydrophobic interactions. In crystallographic studies (), chlorinated fragments exhibit stronger binding to FAD-dependent oxidoreductases due to:

- Halogen bonding with backbone carbonyl groups.

- Enhanced van der Waals contacts in hydrophobic enzyme pockets.

Comparative studies with non-chlorinated analogs (e.g., 2-carbazol-9-yl-ethanol) are critical to isolate electronic vs. steric effects .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Answer:

Discrepancies often arise from solvent choice, purity, or storage conditions. For example:

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to ethanol’s hydroxyl group, while non-polar solvents (toluene) may precipitate the compound.

- Stability : highlights that chloroethanol derivatives degrade under light or acidic conditions. Stability assays (HPLC monitoring over 24–72 hours) under varying pH/temperature can clarify degradation pathways .

Standardized reporting of solvent systems and storage protocols (e.g., inert atmosphere, −20°C) is essential .

Methodological: What strategies mitigate byproduct formation during the alkylation of 3-chlorocarbazole?

Answer:

- Temperature Control : Lower temperatures (e.g., 40–50°C) reduce side reactions like over-alkylation.

- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB in ) improve regioselectivity. Alternative catalysts (e.g., crown ethers) may further suppress di-substitution .

- Workup Optimization : Aqueous washes (brine/water) remove unreacted reagents, while silica gel chromatography separates mono-alkylated products from di-alkylated impurities .

Advanced: How can computational modeling predict the compound’s behavior in catalytic or biological systems?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO energies) to predict redox activity or binding affinities.

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., FAD-dependent oxidoreductases in ) to identify binding motifs.

- QSAR Models : Relate structural features (e.g., Cl position, ethanol chain length) to biological activity using datasets from analogs like 2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid () .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors ().

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.